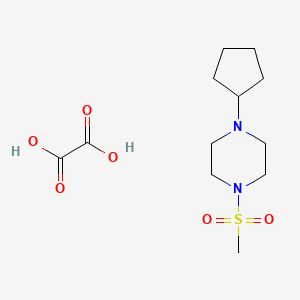
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FMMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and survival. It may also interfere with the signaling pathways that regulate cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and cholinesterase. It can also affect the expression of genes involved in cell growth and survival. In addition, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of more potent and selective analogs of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. These analogs may have improved therapeutic potential and fewer side effects. Finally, more studies are needed to elucidate the mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its effects on various biological pathways.
Conclusion:
In conclusion, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide compound that has been widely used in scientific research. It has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions. The starting materials are 4-fluoroaniline, 4-methoxybenzoyl chloride, and morpholine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXIXSHVVMEUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)
![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)